(Pentafluoroethyl)trimethylsilane

Catalog No.
S1487868
CAS No.
124898-13-1
M.F
C5H9F5Si
M. Wt
192.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Pentafluoroethyl)trimethylsilane

CAS Number

124898-13-1

Product Name

(Pentafluoroethyl)trimethylsilane

IUPAC Name

trimethyl(1,1,2,2,2-pentafluoroethyl)silane

Molecular Formula

C5H9F5Si

Molecular Weight

192.2 g/mol

InChI

InChI=1S/C5H9F5Si/c1-11(2,3)5(9,10)4(6,7)8/h1-3H3

InChI Key

MTPVUVINMAGMJL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C(C(F)(F)F)(F)F

Synonyms

Trimethyl(pentafluoroethyl)-silane; (Pentafluoroethyl)trimethylsilane; Perfluoroethyl Trimethylsilane; Trimethyl(perfluoroethyl)silane

Canonical SMILES

C[Si](C)(C)C(C(F)(F)F)(F)F

Trifluoromethylation of Carbonyls and Ethylene Diamines

Specific Scientific Field: This application falls under the field of Organic Chemistry, specifically in the area of fluorination reactions .

Summary of the Application: (Pentafluoroethyl)trimethylsilane acts as a silicon-based fluorinating reagent for trifluoromethylation of carbonyls and ethylene diamines . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule.

Methods of Application: The exact methods of application or experimental procedures can vary depending on the specific carbonyl or ethylene diamine being trifluoromethylated. In general, (pentafluoroethyl)trimethylsilane would be mixed with the target molecule under controlled conditions to facilitate the reaction .

Precursor for Metal-Mediated Trifluoromethylation

Specific Scientific Field: This application is also in the field of Organic Chemistry, particularly in metal-mediated reactions .

Summary of the Application: (Pentafluoroethyl)trimethylsilane is employed as a precursor for metal-mediated trifluoromethylation of aromatic, heteroaromatic, and vinyl substrates . This involves using a metal catalyst to facilitate the introduction of a trifluoromethyl group into these types of molecules.

Methods of Application: As with the previous application, the exact methods can vary. Generally, (Pentafluoroethyl)trimethylsilane would be combined with the target molecule and a suitable metal catalyst under controlled conditions .

(Pentafluoroethyl)trimethylsilane is a silicon-based compound with the molecular formula C5_5H9_9F5_5Si. It features a trimethylsilane group attached to a pentafluoroethyl group, making it a unique fluorinated silane. This compound is notable for its high fluorine content, which imparts significant chemical reactivity and utility in various synthetic applications. The presence of both silicon and fluorine atoms enhances its properties as a reagent in organic chemistry, particularly in reactions involving carbonyl compounds and amines.

(Pentafluoroethyl)trimethylsilane primarily acts as a fluorinating agent. It is utilized in:

  • Trifluoromethylation: This compound facilitates the introduction of trifluoromethyl groups into organic molecules, particularly carbonyls and ethylene diamines .
  • Oxidative Pentafluoroethylation: It can undergo silver triflate-mediated reactions to form pentafluoroethyl ethers from alcohols and phenols .

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

Several methods have been developed for synthesizing (pentafluoroethyl)trimethylsilane:

  • Direct Fluorination: This method involves the reaction of trimethylsilane with fluorinating agents to introduce pentafluoroethyl groups.
  • Silver-Mediated Reactions: As noted, oxidative pentafluoroethylation can be achieved using silver triflate as a catalyst, allowing for the conversion of alcohols and phenols into ethers .
  • Reactions with Perfluoroalkyl Silanes: The compound can also be synthesized through reactions involving perfluoroalkyl silanes, which provide the necessary fluorinated groups .

(Pentafluoroethyl)trimethylsilane finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for introducing fluorinated moieties into organic compounds, enhancing their chemical properties.
  • Material Science: Its unique properties make it suitable for developing new materials with enhanced thermal and chemical stability.
  • Fluorinated Compounds: The compound is pivotal in producing other fluorinated chemicals that are used in pharmaceuticals and agrochemicals .

Several compounds share similarities with (pentafluoroethyl)trimethylsilane, particularly within the realm of fluorinated silanes. Here are some notable examples:

Compound NameMolecular FormulaKey Features
TrimethylsilaneC3_3H9_9SiBasic silane without fluorination
Trichloro(trimethyl)silaneC3_3H9_9Cl3_3SiChlorinated analogue, often used in organosilicon chemistry
PerfluoropropyltrimethylsilaneC6_6H9_9F9_9SiSimilar structure but with propyl instead of ethyl

Uniqueness of (Pentafluoroethyl)trimethylsilane

(Pentafluoroethyl)trimethylsilane stands out due to its high fluorine content and specific structural characteristics that enable it to act effectively as a fluorinating agent. Its ability to facilitate trifluoromethylation and oxidative pentafluoroethylation reactions distinguishes it from other silanes that lack such functionality.

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (45.45%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (27.27%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (18.18%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (72.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (81.82%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(Pentafluoroethyl)trimethylsilane

Dates

Modify: 2023-08-15

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